molecular formula C23H34N2O2 B14988719 {2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}[4-(prop-2-en-1-yloxy)phenyl]methanone

{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}[4-(prop-2-en-1-yloxy)phenyl]methanone

Cat. No.: B14988719
M. Wt: 370.5 g/mol
InChI Key: DWKZKIAIASXKCF-UHFFFAOYSA-N
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Description

1-(2-{1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)AZEPANE is a complex organic compound with a unique structure that includes a piperidine ring, an azepane ring, and a prop-2-en-1-yloxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)AZEPANE typically involves multiple steps. One common approach is to start with the preparation of the piperidine and azepane rings, followed by the introduction of the prop-2-en-1-yloxybenzoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-{1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)AZEPANE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(2-{1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)AZEPANE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be explored for its potential therapeutic effects.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-{1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)AZEPANE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-{1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)PIPERIDINE: Similar structure but with a piperidine ring instead of an azepane ring.

    1-(2-{1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE: Similar structure but with a morpholine ring instead of an azepane ring.

Uniqueness

1-(2-{1-[4-(PROP-2-EN-1-YLOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)AZEPANE is unique due to the presence of both a piperidine and an azepane ring in its structure. This combination of rings may confer unique chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C23H34N2O2

Molecular Weight

370.5 g/mol

IUPAC Name

[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(4-prop-2-enoxyphenyl)methanone

InChI

InChI=1S/C23H34N2O2/c1-2-19-27-22-12-10-20(11-13-22)23(26)25-17-8-5-9-21(25)14-18-24-15-6-3-4-7-16-24/h2,10-13,21H,1,3-9,14-19H2

InChI Key

DWKZKIAIASXKCF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCCCCC3

Origin of Product

United States

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